2-methoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-methoxy-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c1-27-12-18(26)21-15-4-2-13(3-5-15)16-6-7-17-22-23-19(25(17)24-16)14-8-10-20-11-9-14/h2-11H,12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUVRPRZTXNIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)C2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: This can be achieved by reacting hydrazine with a suitable dicarbonyl compound under reflux conditions.
Formation of the Triazole Ring: The pyridazine intermediate is then reacted with an azide compound to form the triazole ring.
Coupling with Pyridine: The triazole-pyridazine intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Acetylation: Finally, the compound is acetylated using acetic anhydride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-methoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The pyridin-4-yl group in the target compound may enhance π-π stacking or hydrogen bonding vs. methyl (Lin28-1632) or chlorophenyl () groups. Methoxy vs. Sulfanyl vs. Alkoxy: The sulfanyl group in introduces sulfur, which may influence redox metabolism or toxicity .
- Biological Activity :
- Lin28-1632 inhibits Lin28–let-7 interactions, promoting cancer stem cell differentiation .
- AZD5153’s methoxy-triazolo group contributes to BET inhibition, highlighting the scaffold’s versatility in targeting epigenetic readers .
- The target compound’s pyridinyl substituent could align with kinase or epigenetic targets, though further profiling is needed.
Pharmacokinetic and Physicochemical Considerations
- Lipophilicity : Chlorophenyl () and ethoxyphenyl () groups increase lipophilicity, favoring CNS penetration but risking off-target effects. The target compound’s pyridinyl and methoxy groups balance polarity.
- Metabolic Stability : Methoxy groups are generally resistant to oxidation compared to ethoxy or methyl groups, suggesting improved metabolic stability for the target compound .
3. Conclusion The target compound’s unique pyridin-4-yl and methoxy-acetamide substitutions distinguish it from analogs like Lin28-1632 and chlorophenyl derivatives. Further studies should elucidate its specific mechanism and optimize substituents for enhanced efficacy and pharmacokinetics.
Biological Activity
The compound 2-methoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide represents a novel class of heterocyclic compounds that have garnered attention due to their potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a broader family of triazolo-pyridazine derivatives. Its structure includes a methoxy group and a pyridinyl substituent, which are critical for its biological activity. The presence of these functional groups enhances the compound's interaction with biological targets.
Antitumor Activity
Recent studies have evaluated the antitumor properties of similar triazolo-pyridazine derivatives. For instance, derivatives like 22i have shown promising results against several cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These results indicate that the compound exhibits potent cytotoxic effects, particularly against MCF-7 cells, which are known to be sensitive to various chemotherapeutic agents .
The proposed mechanism of action for these compounds includes:
- c-Met Kinase Inhibition : The compound has been identified as a potential inhibitor of c-Met kinase, which plays a crucial role in tumor growth and metastasis.
- Cell Cycle Arrest : Studies involving cell cycle assays have demonstrated that treatment with these compounds leads to significant alterations in cell cycle progression, suggesting an induction of apoptosis in cancer cells.
- Fluorescence Staining : Acridine orange (AO) staining has indicated increased apoptosis in treated cells compared to controls .
Case Studies
Several case studies highlight the effectiveness of triazolo-pyridazine derivatives in preclinical models:
- Study on A549 Cells : In vitro experiments showed that treatment with the compound resulted in significant cell death through apoptosis pathways.
- MCF-7 Cell Line Response : MCF-7 cells exhibited enhanced sensitivity to the compound, leading to lower IC50 values compared to other tested lines, suggesting its potential as a targeted therapy for breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
